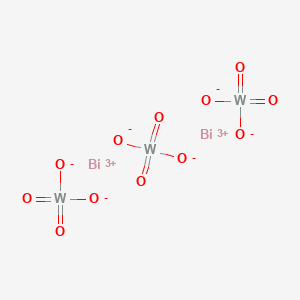
Rubidium zirconate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rubidium zirconate is an inorganic compound composed of rubidium, zirconium, and oxygen It is known for its unique properties, including high thermal stability and resistance to chemical corrosion
Preparation Methods
Synthetic Routes and Reaction Conditions: Rubidium zirconate can be synthesized through several methods, including solid-state reactions and sol-gel processes. One common method involves the reaction of rubidium carbonate with zirconium dioxide at high temperatures. The reaction typically occurs in a furnace at temperatures ranging from 800°C to 1200°C, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, this compound is produced using high-temperature solid-state synthesis. This method involves mixing rubidium carbonate and zirconium dioxide in stoichiometric ratios, followed by heating the mixture in a controlled atmosphere furnace. The process ensures the formation of a homogeneous product with high purity.
Chemical Reactions Analysis
Types of Reactions: Rubidium zirconate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of higher oxidation state compounds.
Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state compounds.
Substitution: this compound can participate in substitution reactions where rubidium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Various metal salts can be used to replace rubidium ions under controlled conditions.
Major Products Formed:
Oxidation: Higher oxidation state zirconates.
Reduction: Lower oxidation state zirconates.
Substitution: Mixed metal zirconates.
Scientific Research Applications
Rubidium zirconate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high thermal stability and resistance to chemical corrosion.
Biology: Investigated for potential use in biomedical applications, including drug delivery systems and bioimaging.
Medicine: Explored for its potential in developing advanced materials for medical devices and implants.
Industry: Utilized in the production of high-performance ceramics and refractory materials due to its excellent thermal and chemical properties.
Mechanism of Action
The mechanism by which rubidium zirconate exerts its effects is primarily related to its ability to interact with other chemical species. At the molecular level, this compound can act as a catalyst by providing active sites for chemical reactions. The zirconium atoms in the compound can coordinate with reactant molecules, facilitating the breaking and forming of chemical bonds. This catalytic activity is enhanced by the presence of rubidium ions, which can stabilize the intermediate species formed during the reaction.
Comparison with Similar Compounds
Sodium zirconate: Known for its use in carbon dioxide capture and storage.
Potassium zirconate: Used in high-temperature ceramics and as a catalyst.
Lithium zirconate: Investigated for its potential in energy storage applications.
Uniqueness of Rubidium Zirconate: this compound is unique due to its high thermal stability and resistance to chemical corrosion, making it suitable for applications in extreme environments. Additionally, the presence of rubidium ions enhances its catalytic properties, distinguishing it from other zirconate compounds.
Properties
IUPAC Name |
dioxido(oxo)zirconium;rubidium(1+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3O.2Rb.Zr/q;2*-1;2*+1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHMBHWXKOAJND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Zr](=O)[O-].[Rb+].[Rb+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O3Rb2Zr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12534-23-5 |
Source


|
| Record name | Zirconate (ZrO32-), rubidium (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dirubidium zirconate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.435 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,9,18,25-tetrazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),4,6,8,11,13,15,17,19,21,23-dodecaene](/img/structure/B1143916.png)

